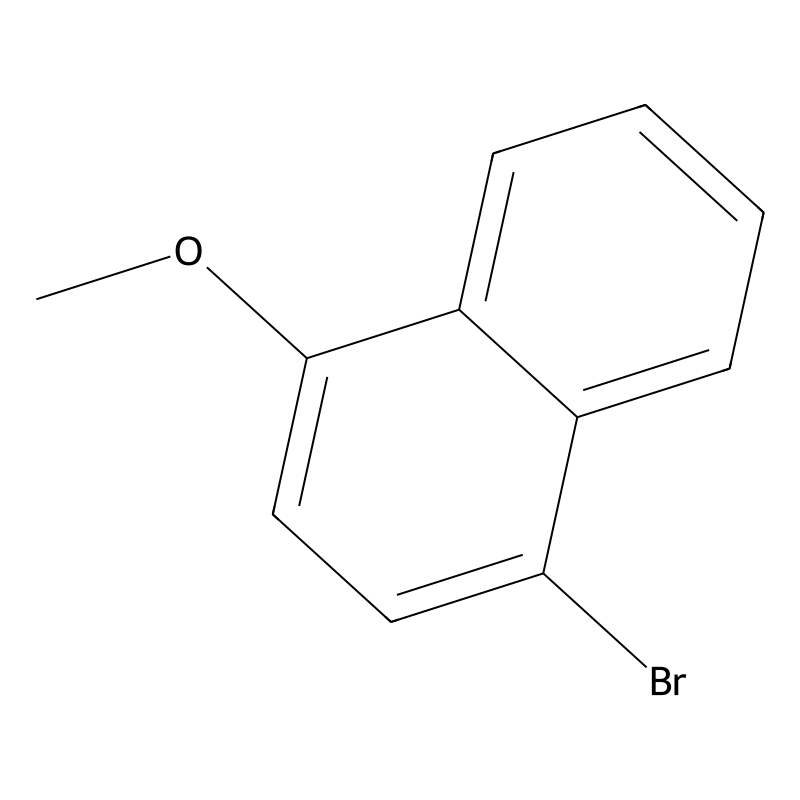

1-Bromo-4-methoxynaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

1-Bromo-4-methoxynaphthalene serves as a valuable building block in organic synthesis due to the presence of both a reactive bromine atom and a methoxy group. The bromine atom allows for further functionalization through various coupling reactions, while the methoxy group can participate in diverse transformations depending on the desired outcome. Studies have employed 1-bromo-4-methoxynaphthalene in the synthesis of complex molecules with potential applications in pharmaceuticals, materials science, and organic electronics [, ].

Medicinal Chemistry:

The unique structure of 1-bromo-4-methoxynaphthalene has drawn interest in medicinal chemistry due to its potential for developing new therapeutic agents. Research has explored its use in the synthesis of compounds targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ]. However, it is crucial to note that 1-bromo-4-methoxynaphthalene itself is not a medicinal product and further studies are necessary to assess the efficacy and safety of any derived compounds.

Material Science:

1-Bromo-4-methoxynaphthalene has been investigated for its potential applications in material science due to its ability to form self-assembled structures with unique properties. Studies have explored its use in the development of new materials for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and liquid crystals [, ]. These applications leverage the ability of 1-bromo-4-methoxynaphthalene to pack efficiently and form ordered structures with desired electronic and optical properties.

1-Bromo-4-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉BrO and a molecular weight of approximately 237.10 g/mol. It appears as a colorless to brown liquid at room temperature and is known for its crystalline solid form when isolated. The compound features a naphthalene ring substituted with a bromine atom at the first position and a methoxy group at the fourth position, which significantly influences its chemical properties and reactivity .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

- Electrophilic Aromatic Substitution: The methoxy group, being an electron-donating group, can activate the aromatic ring for further substitutions.

- Cross-Coupling Reactions: It can react with organometallic reagents in palladium-catalyzed cross-coupling reactions to form biaryl compounds .

1-Bromo-4-methoxynaphthalene can be synthesized through several methods:

- Bromination of 4-Methoxynaphthalene: This is typically achieved using bromine or N-bromosuccinimide in a suitable solvent under controlled conditions.

- Methoxylation of 1-Bromonaphthalene: Starting from 1-bromonaphthalene, methoxy groups can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.

- Direct Synthesis from Naphthalene: More complex synthetic routes may involve multiple steps starting from naphthalene, incorporating both bromination and methoxylation steps .

1-Bromo-4-methoxynaphthalene finds applications in various fields:

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its derivatives are explored for use in organic electronics and photonic devices due to their unique electronic properties.

- Biological Studies: As a model compound, it aids in understanding the reactivity of halogenated aromatic compounds in biological systems .

Interaction studies involving 1-bromo-4-methoxynaphthalene primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that the compound's bromine atom is susceptible to substitution reactions, making it a valuable precursor for synthesizing various functionalized aromatic compounds. Additionally, studies on its interactions with biomolecules may reveal insights into its potential therapeutic applications or toxicological profiles .

1-Bromo-4-methoxynaphthalene shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Bromonaphthalene | Naphthalene ring with one bromine | More reactive due to lack of electron-donating groups |

| 4-Methoxynaphthalene | Naphthalene ring with one methoxy group | Lacks halogen substitution; more stable |

| 2-Bromo-4-methoxynaphthalene | Bromine at the second position | Different reactivity pattern due to sterics |

| 1-Iodo-4-methoxynaphthalene | Iodine instead of bromine | Generally more reactive than bromides |

The presence of both a bromine and a methoxy group in 1-bromo-4-methoxynaphthalene provides it with unique reactivity compared to its analogs, making it an interesting subject for further research into its chemical behavior and potential applications .